Methyl 5-(2,5-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
METHYL 5-(2,5-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of METHYL 5-(2,5-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the condensation of 2,5-dimethylphenylhydrazine with an appropriate diketone, followed by cyclization and esterification reactions . The reaction conditions typically involve the use of solvents like methanol or dimethylformamide and catalysts such as zinc acetate . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyrazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 5-(2,5-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the derivatives of the compound being studied . For instance, in medicinal applications, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole . Compared to these, METHYL 5-(2,5-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE has a more complex structure, which may confer unique properties and applications . Its uniqueness lies in its ability to form diverse chemical bonds and participate in various reactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C15H15N3O4 |
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Molecular Weight |
301.30 g/mol |
IUPAC Name |
methyl 5-(2,5-dimethylphenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H15N3O4/c1-7-4-5-8(2)9(6-7)18-13(19)10-11(14(18)20)16-17-12(10)15(21)22-3/h4-6,10-11,16H,1-3H3 |
InChI Key |
GUTVTRKIDBAZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3C(C2=O)NN=C3C(=O)OC |
Origin of Product |
United States |
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